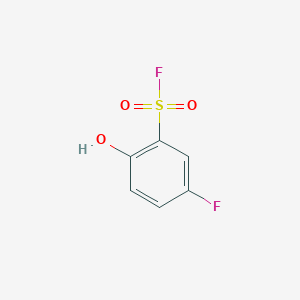

5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

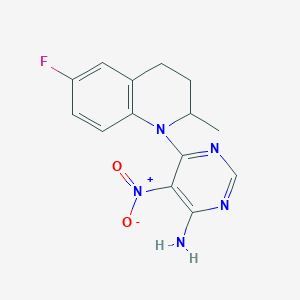

5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H4F2O3S . It has a molecular weight of 194.16 . The compound is typically stored at 4°C and is available in powder form .

Synthesis Analysis

Sulfonyl fluorides, such as 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Chemical Reactions Analysis

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .科学的研究の応用

SuFEx Clickable Reagent and Regioselective Synthesis

5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride has been explored as a potential tris-electrophile in the field of fluorosulfonylation. Specifically, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), a related compound, has been developed to function as a SuFEx (sulfur(vi) fluoride exchange) clickable material. This novel reagent, possessing three addressable handles (vinyl, bromide, and sulfonyl fluoride), shows great promise for regioselective synthesis of 5-sulfonylfluoro isoxazoles via a [3+2] cycloaddition. This advancement offers a direct and general pathway to synthesize isoxazoles with sulfonyl fluoride moieties, contributing significantly to the SuFEx tool cabinet and broadening the scope of functionalized isoxazole synthesis (Leng & Qin, 2018).

Ultraviolet Irradiation-induced Fluorine Substitution for Mass Spectrometry

Another application involves the use of ultraviolet irradiation to induce fluorine substitution with hydroxyl radicals, specifically for the analysis of perfluorooctane sulfonyl fluoride (PFOSF) through mass spectrometry. This method demonstrates the selective substitution of fluorine atoms in PFOSF, resulting in highly accurate and resolved mass spectrometric imaging. It's a rapid, solvent-free process that enhances the understanding of fluorinated compounds' surface interactions, particularly on plant leaves (Wang et al., 2016).

Chemical Synthesis and Polymerization

The compound's structural composition, particularly the stability of the sulfonyl fluoride group and the reactivity of the amino group, allows for the synthesis of a wide range of polymers and copolymers with sulfonic acid groups. This is achieved by reacting aminobenzenesulfonyl fluorides with various monomers. The resulting fluorosulfonyl-substituted polymers and copolymers can be easily hydrolyzed in slightly alkaline conditions, offering a versatile approach for the synthesis of arylsulfonic polymers (Hart & Timmerman, 1960).

Safety and Hazards

作用機序

The hydroxy group in the 2-position of the benzene ring can potentially form hydrogen bonds with biological targets, which could contribute to the binding affinity of the compound. The presence of a fluorine atom in the 5-position of the benzene ring can also influence the compound’s binding properties, as fluorine is highly electronegative and can form strong dipole-dipole interactions .

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, polarity, and the presence of functional groups. For instance, the presence of a sulfonyl fluoride group could influence the compound’s stability and reactivity, which could in turn affect its absorption and distribution .

The molecular and cellular effects of the compound’s action would depend on its specific biological targets. Given its reactive nature, the compound could potentially modify the function of its targets, leading to changes in cellular processes .

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules that could react with the compound .

特性

IUPAC Name |

5-fluoro-2-hydroxybenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDQTJXLWGWCFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2638921.png)

![N-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2638924.png)

![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2638925.png)

![5-Amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B2638928.png)

![9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2638930.png)

![4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2638931.png)

![2-{bicyclo[2.2.1]heptan-2-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2638938.png)